Tachysterol

Übersicht

Beschreibung

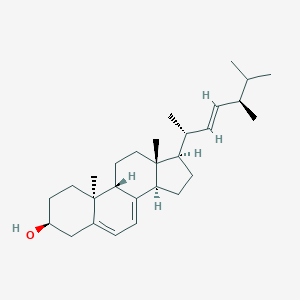

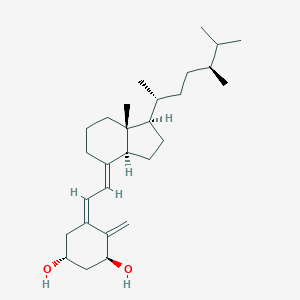

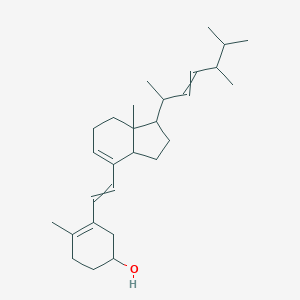

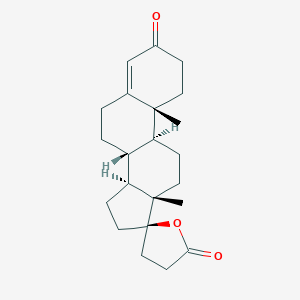

Tachysterol is an oily liquid alcohol, isomeric with ergosterol . It is formed by ultraviolet irradiation of ergosterol or lumisterol and on further irradiation yields vitamin D2 . Dihydrothis compound, a synthetic analog of vitamin D, can be regarded as a reduction product of vitamin D2 .

Synthesis Analysis

This compound 2 increases the synthesis of fibroblast growth factor 23 in bone cells . It is a photoisomer of the previtamin D2 found in UV-B-irradiated foods such as mushrooms or baker’s yeast .

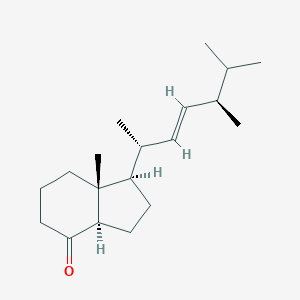

Molecular Structure Analysis

This compound has a molecular formula of C28H44O . Its average mass is 396.648 Da and its monoisotopic mass is 396.339203 Da .

Chemical Reactions Analysis

After photoexcitation, the first excited singlet state (S1) of this compound decays within 882 fs . The S1 dynamics is characterized by a strong twisting of the central double bond . In 2.3% of the trajectories, [1,5]-sigmatropic hydrogen shift forming the partly deconjugated toxisterol D1 was observed . 1.4% previtamin D formation is observed via hula-twist double bond isomerization .

Physical And Chemical Properties Analysis

This compound has a broad absorption band with a remarkably higher extinction coefficient than the other vitamin D photoisomers provitamin D, lumisterol, and previtamin D . The broad band arises from the spectral overlap of four different ground state rotamers .

Wissenschaftliche Forschungsanwendungen

Rolle bei der Vitamin-D-Photosynthese

Tachysterol spielt eine bedeutende Rolle bei der photophysikalischen/photochemischen Regulierung der Vitamin-D-Photosynthese . Es ist an der UVB-induzierten Photolyse des B-Rings von 7-DHC und anderen 5,7-Dien-3β-olen beteiligt, was zur Bildung verschiedener Secosteroide führt .

Biologische Aktivität

Entgegen früheren Annahmen, dass this compound und andere Derivate biologisch inerte Verbindungen oder Abbauprodukte waren, haben aktuelle Studien gezeigt, dass sie in ex vivo und in vivo experimentellen Modellen biologisch aktiv sind . Sie sind nicht toxisch und nicht kalzämiesierend bei suprpharmakologischen Dosen .

Interaktion mit dem Vitamin-D-Rezeptor (VDR)

Diese Metaboliten können auf den Vitamin-D-Rezeptor (VDR) und auf alternative Rezeptoren wirken, darunter die retinoid-verwandten Orphanrezeptoren a und g, Arylhydrocarbon .

Rolle bei Autoimmunerkrankungen

This compound, als Teil der nichtkanonischen Wege der Vitamin-D-Aktivierung, wurde mit Autoimmunerkrankungen der Schilddrüse (AITD) und Zöliakie (CeD) in Verbindung gebracht . Es wird angenommen, dass es sowohl die Dysbiose der Darmflora als auch die Dysfunktion des Immunsystems moduliert .

Potenzial in der personalisierten Medizin

Zukünftige technologiegestützte Strategien für eine angemessene Vitamin-D-Supplementierung, die this compound beinhaltet, könnten im Kontext der personalisierten Medizin attraktiv sein . Es müssen jedoch noch mehrere Punkte geklärt werden, darunter standardisierte Assays zur Vitamin-D-Bestimmung, zeitnahe Empfehlungen zur Vitamin-D-Zufuhr für die Funktion des Immunsystems sowie Längsschnittstudien und randomisierte kontrollierte Studien, um einen kausalen Zusammenhang zwischen den Vitamin-D-Spiegeln im Serum und dem Auftreten von AITD und CeD endgültig zu belegen .

Rolle für die Hautgesundheit

This compound wird in der Haut gebildet, wenn diese UVB-Strahlung ausgesetzt ist. Es ist Teil des natürlichen Mechanismus des Körpers, um eine Vitamin-D-Toxizität durch übermäßige Sonneneinstrahlung zu verhindern. Während es früher als ein biologisch inaktives Nebenprodukt betrachtet wurde, deuten aktuelle Forschungsergebnisse darauf hin, dass this compound und seine Metaboliten möglicherweise ihre eigenen biologischen Aktivitäten haben

Wirkmechanismus

Target of Action

Tachysterol primarily targets the vitamin D receptor (VDR) . This receptor is crucial for regulating calcium and phosphate homeostasis in the body. By binding to VDR, this compound influences the expression of genes involved in bone formation and mineralization .

Mode of Action

Once this compound binds to the VDR, the receptor-ligand complex undergoes a conformational change, allowing it to interact with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences, known as vitamin D response elements (VDREs), in the promoter regions of target genes. This binding regulates the transcription of genes involved in calcium absorption and bone metabolism .

Biochemical Pathways

This compound affects several biochemical pathways, including:

- Phosphate Homeostasis Pathway : Influences the expression of genes involved in phosphate transport and metabolism .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):

Result of Action

The molecular and cellular effects of this compound include:

- Gene Expression Modulation : Alters the expression of genes involved in bone metabolism and calcium homeostasis .

Action Environment

Environmental factors influencing this compound’s action include:

- Health Conditions : Conditions like liver or kidney disease can impair the metabolism and action of this compound .

This compound’s role in regulating calcium and phosphate homeostasis makes it a vital compound for maintaining bone health and preventing disorders like rickets and osteomalacia.

: DrugBank - Dihydrothis compound : Vitamin D: Production, Metabolism and Mechanisms of Action

Zukünftige Richtungen

Tachysterol acts mainly as a Sun shield suppressing previtamin D formation . It shows stronger toxisterol formation than previtamin D and can thus be seen as the major degradation route of vitamin D . Absorption of low energy ultraviolet light by the cEc rotamer can lead to previtamin D formation . This reinforces a recent hypothesis that this compound constitutes a source of previtamin D when only low energy ultraviolet light is available .

Biochemische Analyse

Biochemical Properties

Tachysterol interacts with various biomolecules in its role in vitamin D photosynthesis. Its electronic absorption properties and excited state dynamics have been studied using time-dependent density functional theory (TDDFT), second-order approximate coupled cluster theory (CC2), and non-adiabatic surface hopping molecular dynamics .

Cellular Effects

This compound’s effects on cells are primarily related to its role in vitamin D photosynthesis. It influences cell function by regulating the synthesis of vitamin D, which is crucial for various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. After photoexcitation, the first excited singlet state (S1) of this compound decays, characterized by a strong twisting of the central double bond . This leads to interconversion between different rotamers of the molecule .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound shows a high degree of stability, with the S1 state decaying with a lifetime of 882 fs . Over time, this compound acts mainly as a Sun shield, suppressing previtamin D formation .

Metabolic Pathways

This compound is involved in the metabolic pathway of vitamin D photosynthesis. It interacts with various enzymes and cofactors in this process .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Tachysterol involves the conversion of ergosterol to Tachysterol through a series of reactions.", "Starting Materials": [ "Ergosterol", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Chloroform", "Sodium bicarbonate", "Acetone", "Sodium sulfate", "Methanesulfonic acid" ], "Reaction": [ "1. Ergosterol is dissolved in methanol and hydrochloric acid is added to the solution to form a mixture.", "2. The mixture is refluxed for several hours to obtain a solution of ergocalciferol.", "3. Sodium hydroxide is added to the solution to convert ergocalciferol to its sodium salt.", "4. Chloroform is added to the solution to extract ergocalciferol sodium salt.", "5. The chloroform layer is separated and washed with sodium bicarbonate solution.", "6. The chloroform is evaporated to obtain ergocalciferol.", "7. Acetone is added to the ergocalciferol to form a solution.", "8. Methanesulfonic acid is added to the solution to convert ergocalciferol to Tachysterol.", "9. The solution is stirred for several hours at room temperature.", "10. Sodium sulfate is added to the solution to remove any remaining water.", "11. The solution is filtered and the resulting solid is purified to obtain Tachysterol." ] } | |

CAS-Nummer |

115-61-7 |

Molekularformel |

C28H44O |

Molekulargewicht |

396.6 g/mol |

IUPAC-Name |

(1S)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol |

InChI |

InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h8-10,12-13,19-20,22,25-27,29H,7,11,14-18H2,1-6H3/b10-9+,13-12+/t20?,22-,25+,26-,27+,28-/m1/s1 |

InChI-Schlüssel |

XQFJZHAVTPYDIQ-KAYODBBKSA-N |

Isomerische SMILES |

CC1=C(C[C@H](CC1)O)/C=C/C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/C(C)C(C)C)C |

SMILES |

CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C |

Kanonische SMILES |

CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C |

Aussehen |

Clear Colorless Gel to Pale Yellow Solid |

Andere CAS-Nummern |

115-61-7 |

Synonyme |

Ergocalciferol EP Impurity E; Tachysterol2; (1S)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

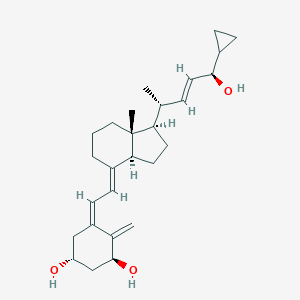

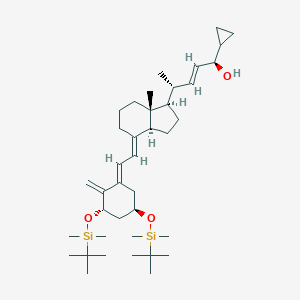

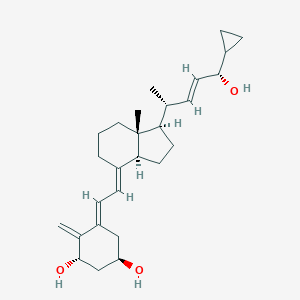

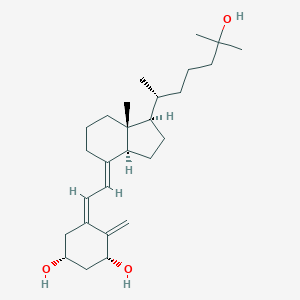

Feasible Synthetic Routes

Q & A

ANone: Tachysterol (Tachysterol2) has the molecular formula C28H44O and a molecular weight of 396.65 g/mol.

ANone: Yes, studies have utilized various spectroscopic techniques to characterize this compound:

- UV Spectroscopy: this compound exhibits a characteristic UV absorption spectrum with a maximum absorption wavelength (λmax) around 280 nm. [, , , ] The exact λmax and spectral features can vary slightly depending on the solvent and experimental conditions.

- Circular Dichroism (CD) Spectroscopy: CD spectroscopy has been used to study the conformational equilibrium and chirality of this compound and its isomers. [, ]

A: this compound is formed through the UV irradiation of provitamin D (7-dehydrocholesterol) or previtamin D. [, , , ] This photochemical reaction is reversible, and this compound can be converted back to previtamin D under specific light conditions. [, ]

A: Yes, the wavelength of UV light significantly impacts the photochemical conversion of provitamin D and the ratio of products formed, including this compound. [, , ] Shorter wavelengths tend to favor this compound formation, while longer wavelengths within the UVB range promote previtamin D production. [, ]

A: Yes, temperature plays a crucial role in the photochemical and thermal reactions of vitamin D and its isomers, including this compound. [, ] Lower temperatures generally favor the accumulation of previtamin D, while higher temperatures promote the formation of this compound and other photoproducts. []

A: While both this compound and vitamin D undergo metabolic transformations, their metabolic pathways and products can differ. [] Research suggests that 25-hydroxythis compound is a major metabolite of this compound. []

A: High-performance liquid chromatography (HPLC) is commonly employed to separate and quantify this compound in mixtures containing other vitamin D photoisomers. [, ] Different chromatographic techniques, such as normal phase and reverse phase HPLC, can be utilized to achieve efficient separation and detection. []

A: Research on this compound has explored its use as a starting material for the synthesis of other vitamin D analogs. [, ] Its unique photochemical properties have also been investigated for potential applications in material science and photochemistry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

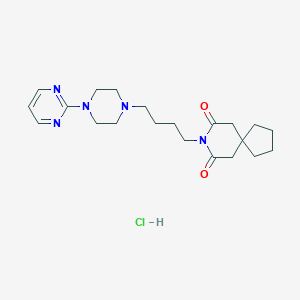

![8-Azaspiro[4.5]decane-7,9-dione](/img/structure/B196294.png)

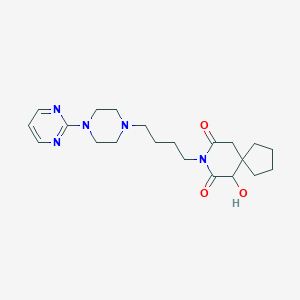

![(1R)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B196342.png)